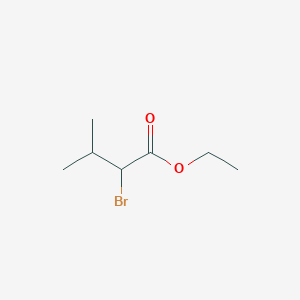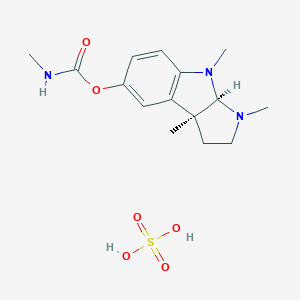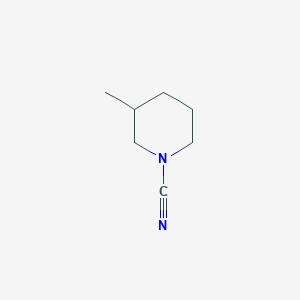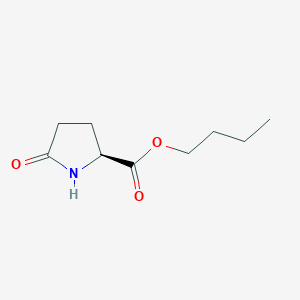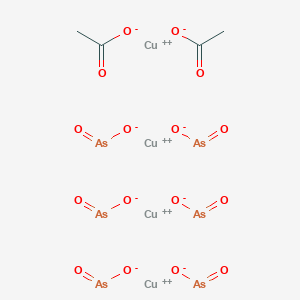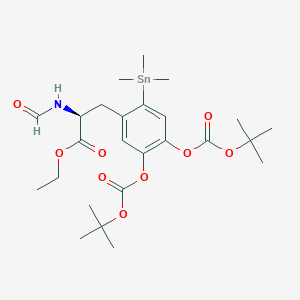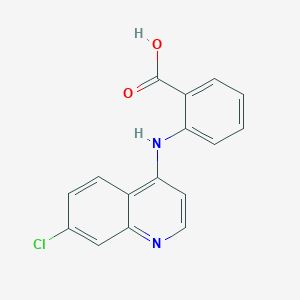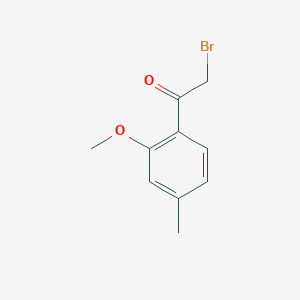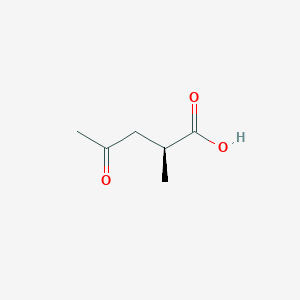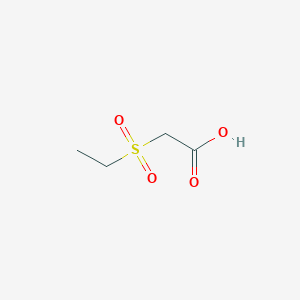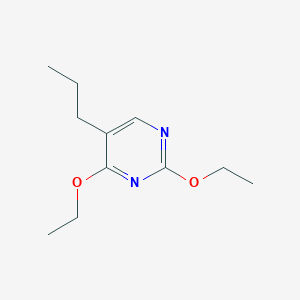
2,4-Diethoxy-5-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethoxy-5-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized through a series of chemical reactions and has been found to have significant effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2,4-Diethoxy-5-propylpyrimidine involves the inhibition of specific enzymes. It has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
2,4-Diethoxy-5-propylpyrimidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2,4-Diethoxy-5-propylpyrimidine for lab experiments include its potent inhibitory effects on specific enzymes, which makes it a valuable tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of 2,4-Diethoxy-5-propylpyrimidine in scientific research. One potential direction is the development of new drugs that target specific enzymes inhibited by this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is also an area of future research.
Métodos De Síntesis
The synthesis of 2,4-Diethoxy-5-propylpyrimidine involves several steps. The first step involves the reaction of 2,4-dichloro-5-propylpyrimidine with sodium ethoxide in ethanol to form the corresponding ethyl ester. The ester is then treated with sodium methoxide in methanol to produce the final product.
Aplicaciones Científicas De Investigación
2,4-Diethoxy-5-propylpyrimidine has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of certain enzymes that play a critical role in various biological processes. This compound has been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
145729-63-1 |
|---|---|
Nombre del producto |
2,4-Diethoxy-5-propylpyrimidine |
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2,4-diethoxy-5-propylpyrimidine |
InChI |
InChI=1S/C11H18N2O2/c1-4-7-9-8-12-11(15-6-3)13-10(9)14-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
SMFVVBXMZLXXJZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CN=C(N=C1OCC)OCC |
SMILES canónico |
CCCC1=CN=C(N=C1OCC)OCC |
Sinónimos |
Pyrimidine, 2,4-diethoxy-5-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



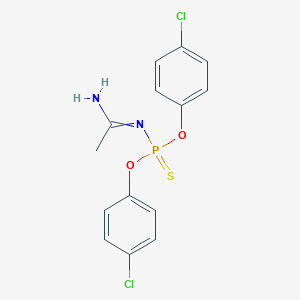
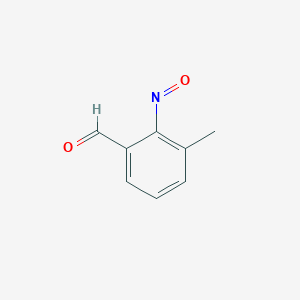
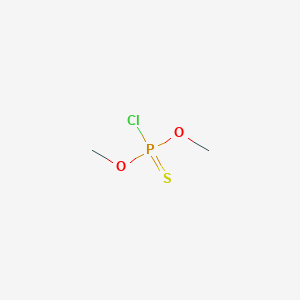
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
